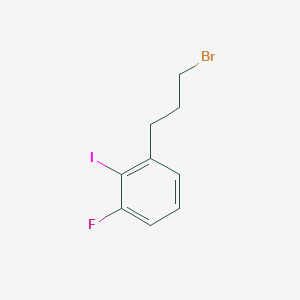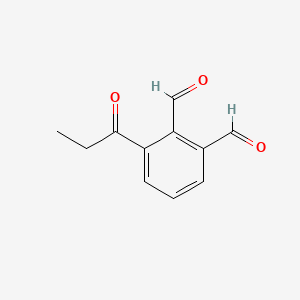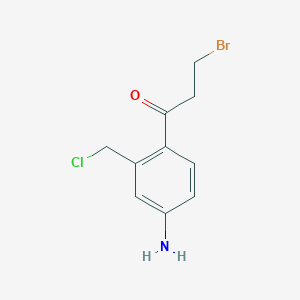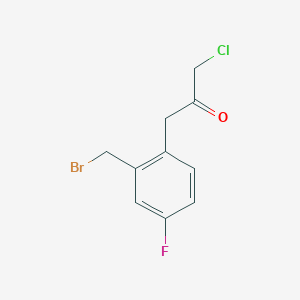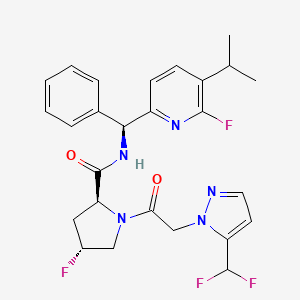
(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyrrolidine, and pyridine rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the difluoromethyl-pyrazole and the fluoro-pyrrolidine derivatives. These intermediates are then coupled under specific reaction conditions, often involving catalysts and reagents like palladium or copper complexes, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific target interactions and improved efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide
- (2S,4R)-1-(2-(5-(methyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide lies in its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C26H27F4N5O2 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(2S,4R)-1-[2-[5-(difluoromethyl)pyrazol-1-yl]acetyl]-4-fluoro-N-[(S)-(6-fluoro-5-propan-2-ylpyridin-2-yl)-phenylmethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H27F4N5O2/c1-15(2)18-8-9-19(32-25(18)30)23(16-6-4-3-5-7-16)33-26(37)21-12-17(27)13-34(21)22(36)14-35-20(24(28)29)10-11-31-35/h3-11,15,17,21,23-24H,12-14H2,1-2H3,(H,33,37)/t17-,21+,23+/m1/s1 |
InChI Key |
JQFIOXJEIMCNNR-FHZYATBESA-N |
Isomeric SMILES |
CC(C)C1=C(N=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)[C@@H]3C[C@H](CN3C(=O)CN4C(=CC=N4)C(F)F)F)F |
Canonical SMILES |
CC(C)C1=C(N=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CC(CN3C(=O)CN4C(=CC=N4)C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
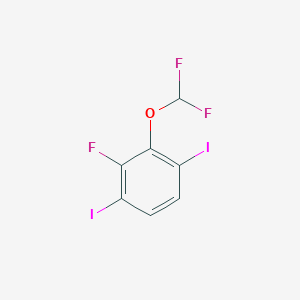
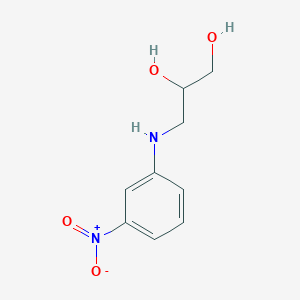
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
